[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol
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Overview
Description
[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol: is an organic compound that features a pyrrole ring substituted with a hydroxymethyl group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aryl compound is treated with iodine in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodophenyl group can undergo reduction to form a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: [1-(4-carboxyphenyl)-1H-pyrrol-2-yl]methanol.
Reduction: [1-(4-phenyl)-1H-pyrrol-2-yl]methanol.
Substitution: [1-(4-azidophenyl)-1H-pyrrol-2-yl]methanol.
Scientific Research Applications
[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism by which [1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol exerts its effects depends on its application:
Biochemical Assays: It may act as a ligand that binds to specific proteins or enzymes, modulating their activity.
Therapeutic Applications: It may interact with cellular pathways involved in inflammation or cancer progression, inhibiting key enzymes or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
[1-(4-bromophenyl)-1H-pyrrol-2-yl]methanol: Similar structure but with a bromine atom instead of iodine.
[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methanol: Similar structure but with a chlorine atom instead of iodine.
[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methanol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
- The presence of the iodine atom in [1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol makes it more reactive in certain substitution reactions compared to its bromine, chlorine, and fluorine counterparts. This can be advantageous in synthetic chemistry for introducing other functional groups.
Properties
IUPAC Name |
[1-(4-iodophenyl)pyrrol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-7,14H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCHCFYGGVKTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)CO)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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